molecular formula C16H11ClN2O2S B13821532 (5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13821532
M. Wt: 330.8 g/mol
InChI Key: HDFJPCZDSWSRSZ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(3-hydroxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a hydroxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(3-hydroxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-chloroaniline with 3-hydroxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(3-hydroxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(3-hydroxybenzylidene)-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(3-hydroxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group but different core structures.

    Hydroxybenzylidene derivatives: Compounds with a hydroxybenzylidene moiety but different ring systems.

Uniqueness

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(3-hydroxybenzylidene)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, chlorophenyl group, and hydroxybenzylidene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H11ClN2O2S

Molecular Weight

330.8 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11ClN2O2S/c17-11-4-6-12(7-5-11)18-16-19-15(21)14(22-16)9-10-2-1-3-13(20)8-10/h1-9,20H,(H,18,19,21)/b14-9-

InChI Key

HDFJPCZDSWSRSZ-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.